molecular formula C17H11NO6 B13832885 Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- CAS No. 32773-97-0

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-

Cat. No.: B13832885
CAS No.: 32773-97-0
M. Wt: 325.27 g/mol
InChI Key: NVQPVIIVSQPOAW-UHFFFAOYSA-N
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Description

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a salicylic acid moiety and a benzopyran ring, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- typically involves the reaction of salicylic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) at low temperatures . The reaction proceeds through the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of 4-oxo-4H-1-benzopyran-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with cellular signaling pathways, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is unique due to the presence of both salicylic acid and benzopyran moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32773-97-0

Molecular Formula

C17H11NO6

Molecular Weight

325.27 g/mol

IUPAC Name

2-(2-formamido-4-oxochromen-3-yl)oxybenzoic acid

InChI

InChI=1S/C17H11NO6/c19-9-18-16-15(14(20)10-5-1-3-7-12(10)24-16)23-13-8-4-2-6-11(13)17(21)22/h1-9H,(H,18,19)(H,21,22)

InChI Key

NVQPVIIVSQPOAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)NC=O)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

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